tert-butyl N-(4-acetylcyclohexyl)carbamate
Overview
Description
tert-Butyl N-(4-acetylcyclohexyl)carbamate: is an organic compound with the molecular formula C13H23NO3. It is a derivative of carbamate, which is an ester of carbamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetylcyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-acetylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(4-acetylcyclohexyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: It can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which tert-butyl N-(4-acetylcyclohexyl)carbamate exerts its effects involves the interaction with specific molecular targets. The compound can act as a carbamate protecting group, forming stable carbamate linkages with amines. This interaction can be reversed under acidic or basic conditions, allowing for the controlled release of the protected amine .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
Comparison: tert-Butyl N-(4-acetylcyclohexyl)carbamate is unique due to the presence of the acetyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal as a protecting group. The acetyl group also provides additional functionalization options, making it versatile for various synthetic applications .
Conclusion
This compound is a valuable compound in organic synthesis, medicinal chemistry, and industrial applications. Its unique chemical properties and reactivity make it a versatile tool for researchers and industry professionals alike.
Properties
IUPAC Name |
tert-butyl N-(4-acetylcyclohexyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDMRXYIKDXUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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